molecular formula C8H8N4O B14447142 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 78711-30-5

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one

Katalognummer: B14447142
CAS-Nummer: 78711-30-5
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: KHQOTIXMGUTOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting these enzymes can be a valuable strategy in the treatment of diseases such as cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridopyrimidine oxides, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit kinases involved in tumor growth and proliferation.

Wirkmechanismus

The mechanism of action of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one primarily involves the inhibition of kinase enzymes. The compound interacts with the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways that are essential for cell growth and survival, making it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific structure, which allows it to effectively interact with the ATP-binding pocket of kinases. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Eigenschaften

CAS-Nummer

78711-30-5

Molekularformel

C8H8N4O

Molekulargewicht

176.18 g/mol

IUPAC-Name

2-amino-6-methyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-2-3-5-6(10-4)7(13)12-8(9)11-5/h2-3H,1H3,(H3,9,11,12,13)

InChI-Schlüssel

KHQOTIXMGUTOSA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)N=C(NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.